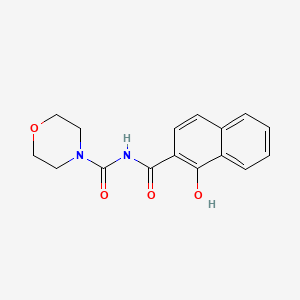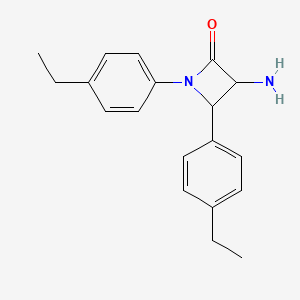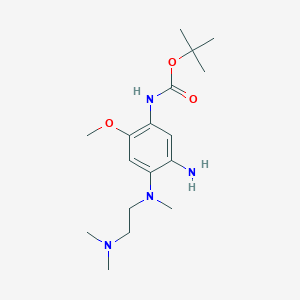![molecular formula C14H17NO2S2 B11833602 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dithiaspiro[45]decan-6-yl)isonicotinic acid is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur atoms and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid typically involves the formation of the spirocyclic structure followed by the introduction of the isonicotinic acid group. One common method includes the reaction of a suitable dithiol with a cyclohexanone derivative to form the spirocyclic intermediate. This intermediate is then reacted with isonicotinic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isonicotinic acid moiety or the spirocyclic structure.
Substitution: The isonicotinic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the isonicotinic acid moiety.
Substitution: Various substituted derivatives of the isonicotinic acid group.
Scientific Research Applications
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid involves its interaction with specific molecular targets. The sulfur atoms in the spirocyclic structure can form bonds with metal ions or other electrophilic centers, while the isonicotinic acid moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)isonicotinic acid: Similar structure but with oxygen atoms instead of sulfur.
2-(1,4-Dithiaspiro[4.5]decan-6-yl)benzoic acid: Similar spirocyclic structure but with a benzoic acid moiety instead of isonicotinic acid.
Uniqueness
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid is unique due to the presence of both sulfur atoms in the spirocyclic structure and the isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17NO2S2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(1,4-dithiaspiro[4.5]decan-6-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2S2/c16-13(17)10-4-6-15-12(9-10)11-3-1-2-5-14(11)18-7-8-19-14/h4,6,9,11H,1-3,5,7-8H2,(H,16,17) |
InChI Key |
PEJXCOWTPYZVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)C3=NC=CC(=C3)C(=O)O)SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)

![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)



![2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B11833553.png)



![(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833575.png)


